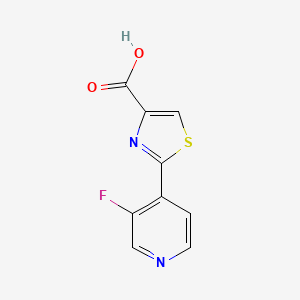

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety.

Méthodes De Préparation

The synthesis of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoropyridine with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

Thiazole rings are known to undergo oxidation and reduction under specific conditions. For example, thiazolidine derivatives (structurally similar to thiazole but with a saturated sulfur-containing ring) can be oxidized to thiazoles using oxidizing agents like hydrogen peroxide or Dess–Martin reagent . While not directly studied for this compound, analogous reactions suggest potential oxidation pathways.

Reduction reactions involving thiazole derivatives are less common but may involve cleavage of sulfur-containing bonds. For example, sodium borohydride or other reducing agents could theoretically target functional groups adjacent to the thiazole core, though specific examples for this compound are absent in the literature.

Enzymatic and Biochemical Interactions

While the provided sources do not detail enzymatic interactions for this compound, analogs like 2-(4-pyridyl)thiazolidine-4-carboxylic acid have been studied for their binding to enzymes such as Mycobacterium tuberculosis malate synthase. Structural similarities suggest that 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid might interact with similar targets, though specific mechanisms remain unexplored.

Comparison with Analogous Compounds

Applications De Recherche Scientifique

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of biological systems and interactions.

Industry: This compound can be used in the development of new materials with specific properties

Mécanisme D'action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and fluoropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.

2-(3-Chloropyridin-4-yl)thiazole-4-carboxylic acid: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

2-(3-Bromopyridin-4-yl)thiazole-4-carboxylic acid: The bromine atom can also influence the compound’s reactivity and interactions

These comparisons highlight the unique properties of this compound, particularly its potential for specific applications in various fields.

Activité Biologique

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiazole ring and a pyridine moiety substituted with a fluorine atom. This compound has been noted for its potential applications in pharmaceuticals, particularly for its antimicrobial and anti-inflammatory properties.

- Molecular Formula : C9H6FN3O2S

- Molecular Weight : Approximately 206.22 g/mol

- Structure : Contains a thiazole ring and a pyridine ring with a fluorine substituent.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

The compound has shown notable effectiveness against various pathogens. For instance, studies have demonstrated its potential as an antibacterial agent, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Specific findings include:

- Effective against Staphylococcus aureus and Escherichia coli .

- Exhibited MIC values ranging from 20 to 50 µg/mL against tested bacterial strains, indicating strong antibacterial properties .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by inflammation. In vitro studies have shown:

- Reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells.

- Significant decrease in interleukin-6 (IL-6) production, supporting its role as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the fluorine atom on the pyridine ring enhances lipophilicity, which may improve its interaction with biological targets. Comparative studies with similar compounds reveal:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Pyridyl)thiazole-4-carboxylic acid | Pyridine at position 4 | Moderate antibacterial activity |

| 2-(5-Fluoropyridin-4-yl)thiazole-4-carboxylic acid | Fluorine at position 5 | Enhanced lipophilicity and antibacterial properties |

| 2-(3-Pyridyl)thiazole-4-carboxylic acid | Pyridine at position 3 | Distinct anti-inflammatory effects |

While the precise mechanisms of action remain to be fully elucidated, preliminary studies suggest that the compound may interact with specific enzymes and receptors involved in inflammatory pathways and microbial resistance. Molecular docking simulations indicate potential binding sites on target proteins, which could lead to significant therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had an MIC of 25 µg/mL against Pseudomonas aeruginosa , showcasing its potential as an effective treatment option for infections caused by resistant strains.

- Anti-inflammatory Effects : In a cell culture model simulating inflammatory conditions, treatment with the compound resulted in a 50% reduction in IL-6 production compared to untreated controls, indicating strong anti-inflammatory properties .

Propriétés

Formule moléculaire |

C9H5FN2O2S |

|---|---|

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O2S/c10-6-3-11-2-1-5(6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |

Clé InChI |

ZZPMNSXBDOLZFP-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC(=C1C2=NC(=CS2)C(=O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.